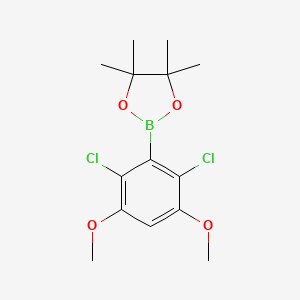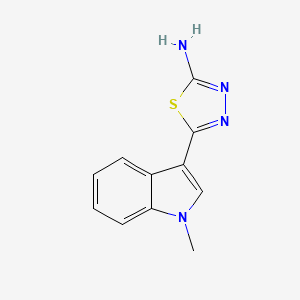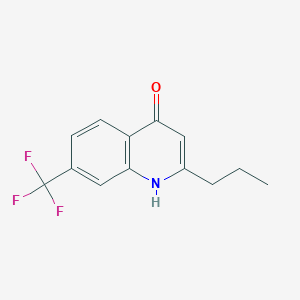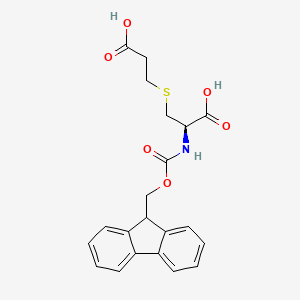
Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate is a complex organic compound with a unique structure that includes benzyl, hexyl, benzyloxy, and triisopropylsilyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The benzyl and silyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving lipid metabolism and membrane biology due to its structural similarity to natural lipids.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S,3S,5S)-2-benzyl-3-hydroxy-5-[(trimethylsilyl)methyl]-1-pyrrolidinecarboxylate
- Benzyl (2S,3S,5S)-3-hydroxy-2-methyl-5-[(trimethylsilyl)methyl]-1-pyrrolidinecarboxylate
Uniqueness
Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C45H76O4Si |
|---|---|
Molecular Weight |
709.2 g/mol |
IUPAC Name |
benzyl (2S,3S,5S)-2-hexyl-3-phenylmethoxy-5-tri(propan-2-yl)silyloxyhexadecanoate |
InChI |
InChI=1S/C45H76O4Si/c1-9-11-13-15-16-17-18-19-26-32-42(49-50(37(3)4,38(5)6)39(7)8)34-44(47-35-40-28-22-20-23-29-40)43(33-27-14-12-10-2)45(46)48-36-41-30-24-21-25-31-41/h20-25,28-31,37-39,42-44H,9-19,26-27,32-36H2,1-8H3/t42-,43-,44-/m0/s1 |
InChI Key |
MLKVZMZGRUDTON-KJFLPAQCSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)

